Terikalant

Übersicht

Beschreibung

Terikalant is a benzopyran derivative that was initially developed as an antiarrhythmic agent. It functions primarily as a potassium channel blocker, specifically targeting inward-rectifier potassium channels. This compound was developed by Rhone-Poulenc Sante and has been studied for its potential therapeutic applications in cardiovascular diseases, particularly in the treatment of arrhythmias .

Vorbereitungsmethoden

The synthesis of Terikalant involves several steps, starting with the preparation of the benzopyran core. The synthetic route typically includes the following steps:

Formation of the Benzopyran Core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzopyran ring.

Functionalization: The benzopyran core is then functionalized with various substituents to achieve the desired chemical structure. This may involve reactions such as alkylation, acylation, or halogenation.

Final Assembly: The final step involves the coupling of the functionalized benzopyran with other molecular fragments to complete the synthesis of this compound.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .

Analyse Chemischer Reaktionen

Terikalant undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups on the benzopyran ring are replaced by other substituents. Common reagents for these reactions include halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, Terikalant is used as a model compound to study the behavior of potassium channel blockers and their interactions with other molecules.

Biology: In biological research, this compound is used to investigate the role of potassium channels in cellular processes and their implications in diseases.

Medicine: this compound’s primary application in medicine is as an antiarrhythmic agent. It has been studied for its potential to treat various types of cardiac arrhythmias by modulating potassium channel activity.

Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new drugs targeting potassium channels .

Wirkmechanismus

Terikalant exerts its effects by blocking inward-rectifier potassium channels, specifically the Kir2.1 channels. These channels play a crucial role in maintaining the resting membrane potential and repolarization of cardiac cells. By inhibiting these channels, this compound prolongs the action potential duration and stabilizes the cardiac rhythm. This mechanism makes it effective in treating arrhythmias by preventing abnormal electrical activity in the heart .

Vergleich Mit ähnlichen Verbindungen

Terikalant is unique among potassium channel blockers due to its specific targeting of inward-rectifier potassium channels. Similar compounds include:

Amiodarone: A widely used antiarrhythmic agent that blocks multiple ion channels, including potassium, sodium, and calcium channels.

Dofetilide: A selective potassium channel blocker used to treat atrial fibrillation and atrial flutter.

Sotalol: A non-selective beta-blocker that also blocks potassium channels, used for treating ventricular and atrial arrhythmias.

Compared to these compounds, this compound’s specificity for inward-rectifier potassium channels offers a more targeted approach, potentially reducing side effects associated with broader ion channel blockade .

Biologische Aktivität

Terikalant is a novel compound that has garnered attention in pharmacological research, particularly due to its effects on cardiac ion channels. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

This compound primarily acts as an inhibitor of potassium channels, specifically targeting the human Ether-à-go-go Related Gene (hERG) potassium channel. The hERG channel is crucial for cardiac repolarization, and its dysfunction can lead to serious arrhythmias, including Torsades de Pointes (TdP). This compound's inhibitory activity is characterized by:

- Slowly Developing Inhibition : Research indicates that this compound exhibits a slowly developing inhibitory effect on hERG channels in the low micromolar range, which is significant for assessing drug-induced cardiac safety .

- Voltage- and Concentration-Dependent Blockade : The blockade by this compound is influenced by external potassium concentrations and can be modulated by other pharmacological agents .

Pharmacological Properties

The pharmacological profile of this compound reveals its potential utility in treating cardiac arrhythmias. Key findings include:

- Cardiosafety Screening : this compound has been evaluated for its effects on action potential duration (APD) in various cardiac tissue preparations. It has been shown to prolong APD, which could indicate proarrhythmic potential under certain conditions .

- Comparative Studies : In studies comparing this compound with other known K+ channel inhibitors, it demonstrated a unique profile that may offer advantages in specific therapeutic contexts .

Case Studies

Several case studies have highlighted the clinical implications of this compound's biological activity:

- Cardiac Safety Assessment : A study involving conscious dogs evaluated the impact of this compound on QT intervals. The results indicated that this compound could prolong the QT interval without significant adverse effects at therapeutic doses, suggesting a favorable safety profile for further clinical development .

- Electrophysiological Studies : In vitro studies using rabbit Purkinje fibers demonstrated that this compound effectively modulates K+ currents, supporting its role as a potential therapeutic agent for managing ventricular arrhythmias .

- Synthesis and Enantiomeric Purity : Recent advancements in synthetic methodologies have allowed for the efficient production of this compound with high enantiomeric purity. This is crucial for ensuring consistent biological activity and safety profiles in pharmacological applications .

Data Table: Summary of this compound's Biological Activity

| Property | Description |

|---|---|

| Target Ion Channel | hERG (Kv11.1) |

| Inhibitory Range | Low micromolar |

| Mechanism | Voltage- and concentration-dependent blockade |

| Effects on Cardiac Tissue | Prolongs action potential duration |

| QT Interval Impact | Prolongation observed in canine models |

| Synthesis Methodology | Asymmetric synthesis with high enantiomeric purity |

Eigenschaften

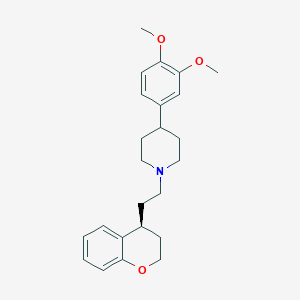

IUPAC Name |

1-[2-[(4S)-3,4-dihydro-2H-chromen-4-yl]ethyl]-4-(3,4-dimethoxyphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO3/c1-26-23-8-7-20(17-24(23)27-2)18-9-13-25(14-10-18)15-11-19-12-16-28-22-6-4-3-5-21(19)22/h3-8,17-19H,9-16H2,1-2H3/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZPEXQHMIZQPQ-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CCN(CC2)CCC3CCOC4=CC=CC=C34)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2CCN(CC2)CC[C@H]3CCOC4=CC=CC=C34)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70923752 | |

| Record name | 1-[2-(3,4-Dihydro-2H-1-benzopyran-4-yl)ethyl]-4-(3,4-dimethoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121277-96-1 | |

| Record name | Terikalant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121277961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-(3,4-Dihydro-2H-1-benzopyran-4-yl)ethyl]-4-(3,4-dimethoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERIKALANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8ZMP77RGJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.